4-(Isonicotinamido)pentanoic acid

Description

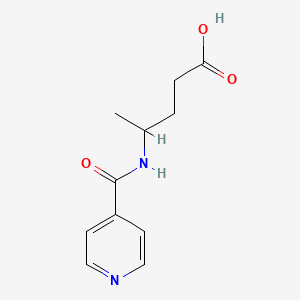

4-(Isonicotinamido)pentanoic acid is a synthetic derivative of pentanoic acid (valeric acid, C₅H₁₀O₂), characterized by an isonicotinamide (pyridine-4-carboxamide) group substituted at the 4-position of the pentanoic acid backbone. Pentanoic acid derivatives are widely studied for their pharmacological, industrial, and biochemical roles, including enzyme inhibition, receptor modulation, and use in organic synthesis .

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-(pyridine-4-carbonylamino)pentanoic acid |

InChI |

InChI=1S/C11H14N2O3/c1-8(2-3-10(14)15)13-11(16)9-4-6-12-7-5-9/h4-8H,2-3H2,1H3,(H,13,16)(H,14,15) |

InChI Key |

VPPYZVVHHZYSBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)NC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isonicotinamido)pentanoic acid typically involves the reaction of isonicotinamide with pentanoic acid or its derivatives. One common method is the amidation reaction, where isonicotinamide reacts with pentanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of propylene alcohol and orthoacetate as starting materials, followed by ester exchange and rearrangement reactions under catalytic conditions to obtain 4-pentenoic ester. This ester is then hydrolyzed, acidified, and purified to yield this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Isonicotinamido)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-(Isonicotinamido)pentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 4-(Isonicotinamido)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases .

Comparison with Similar Compounds

Structural and Functional Analogues of Pentanoic Acid

The following table summarizes key pentanoic acid derivatives, their structural features, molecular weights, applications, and pharmacological activities:

Key Comparative Analysis

Pharmacological Activity

- Valproic Acid: Unlike simpler pentanoic acids, its 2-propyl substituent enables broad-spectrum effects on histone deacetylases (HDACs) and neuronal signaling pathways, making it a versatile therapeutic agent .

- Gemfibrozil: The phenoxy group enhances its lipid solubility and PPAR-α binding affinity, contrasting with the polar isonicotinamido group in 4-(isonicotinamido)pentanoic acid, which may favor different receptor interactions .

- Baclofen Homologues : Substitution at the 3- or 4-position with aryl groups (e.g., 4-chlorophenyl) tailors GABA receptor specificity. The isonicotinamido group’s pyridine ring could similarly influence receptor binding but via π-π stacking or hydrogen bonding .

Structural-Activity Relationships (SAR)

- Position of Substitution: 4-substituted derivatives (e.g., 4-methylpentanoic acid) often exhibit altered volatility and bioactivity compared to 2- or 3-substituted analogs .

- Functional Groups :

- Amide Groups (e.g., isonicotinamido): Enhance binding to biological targets (e.g., enzymes, receptors) via hydrogen bonding.

- Aryl Substituents (e.g., chlorophenyl in baclofen homologues): Increase lipophilicity and receptor affinity .

- Oxo Groups : Modify metabolic stability and reactivity, as seen in 5-oxo derivatives .

Biological Activity

4-(Isonicotinamido)pentanoic acid (INPA) is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an isonicotinamide group attached to a pentanoic acid backbone. The structure can be represented as follows:

The biological activity of INPA is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Some proposed mechanisms include:

- Enzyme Inhibition : INPA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering cellular metabolism and energy production.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that INPA exhibits antimicrobial properties against various pathogens. A study demonstrated that INPA was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

INPA has been evaluated for its anti-inflammatory effects. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This indicates a possible therapeutic application in inflammatory diseases.

Neuroprotective Properties

Preliminary research suggests that INPA may possess neuroprotective properties. Animal models treated with INPA exhibited reduced neuronal damage in conditions mimicking neurodegenerative diseases, indicating its potential for therapeutic use in neuroprotection.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of INPA against a panel of bacterial strains. Results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for various strains, highlighting its potential as a broad-spectrum antimicrobial agent .

- Inflammation Model : In a controlled experiment using RAW 264.7 macrophages, INPA treatment resulted in a significant decrease in nitric oxide (NO) production following lipopolysaccharide (LPS) stimulation, demonstrating its anti-inflammatory capability .

- Neuroprotection Study : In a mouse model of Alzheimer's disease, administration of INPA led to improved cognitive function and reduced amyloid plaque formation compared to control groups, suggesting its potential role in neurodegenerative disease management .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.